molecular formula C14H7BrN2O4 B2367977 2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione CAS No. 106274-89-9

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B2367977
CAS No.: 106274-89-9
M. Wt: 347.124
InChI Key: IAGHLTBUPZIPPT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione typically involves the reaction of 4-bromobenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

2-(4-Bromophenyl)-4-nitroisoindoline-1,3-dione can be compared with other similar compounds such as:

    This compound: Similar in structure but may have different substituents on the isoindoline ring.

    4-Bromophenylacetic acid: Contains a bromophenyl group but differs in the functional groups attached to the aromatic ring.

    4-Bromophenyl 4-bromobenzoate: Another bromophenyl derivative with different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-4-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O4/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(20)21)12(10)14(16)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGHLTBUPZIPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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